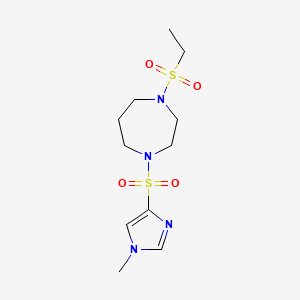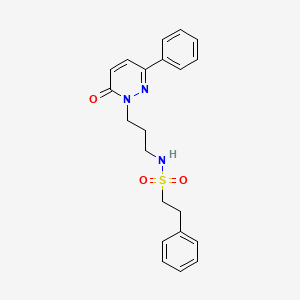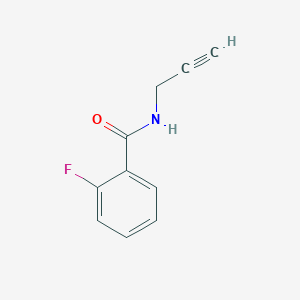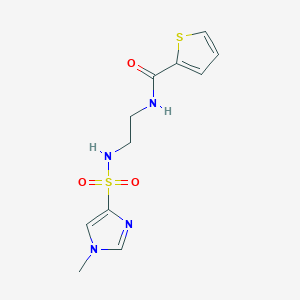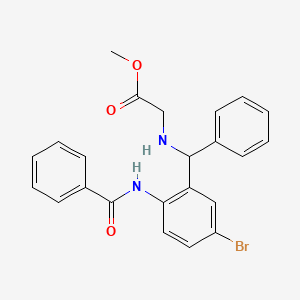
4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of quinazolinone, a class of organic compounds with a bicyclic structure containing a benzene ring fused to a quinazoline ring. Quinazolinones and their derivatives have been studied for their potential medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Scientific Research Applications
Synthesis of Nitrogen Heterocyclic Compounds
This compound is utilized in the synthesis of nitrogen heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The process involves visible light-induced cascade sulfonylation/cyclization under metal-free conditions, which is a significant advancement in the field .
Development of Novel Biomolecules
Due to its unique structure, the compound serves as a precursor for constructing novel biomolecules. This is particularly important in medicinal chemistry, where new frameworks are constantly being explored for drug discovery .
Organic Synthesis via Dehalogenation
In organic synthesis, the compound can be involved in indium-mediated dehalogenation reactions. This method is noted for its simplicity and effectiveness, and it’s also environmentally friendly compared to traditional methods .
Phytochemical Research
The compound may have applications in phytochemical research, contributing to the understanding of plant-derived chemicals and their potential uses in medicine and industry .
Photocatalyst-Free Reactions
The compound is part of research into photocatalyst-free reactions, which are desirable for their mild conditions and the ability to perform reactions at room temperature, making the process more accessible and less energy-intensive .
Environmental Pollution Studies
Given its structural similarity to other compounds, it could be used in studies related to environmental pollution, particularly in the investigation of the dehalogenation of pollutants .
Mechanism of Action
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide' involves the condensation of 6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde with N-isopropylbenzamide in the presence of a suitable catalyst and solvent.", "Starting Materials": [ "6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde", "N-isopropylbenzamide", "Catalyst", "Solvent" ], "Reaction": [ "Step 1: Dissolve 6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde and N-isopropylbenzamide in a suitable solvent.", "Step 2: Add a suitable catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for a suitable period of time.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Isolate the product by filtration or extraction.", "Step 6: Purify the product by recrystallization or chromatography." ] } | |
CAS RN |
1189923-31-6 |
Product Name |
4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide |
Molecular Formula |
C29H31N3O5 |
Molecular Weight |
501.583 |
IUPAC Name |
4-[[6,7-dimethoxy-1-[(3-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C29H31N3O5/c1-18(2)30-27(33)22-11-9-20(10-12-22)16-32-28(34)23-14-25(36-4)26(37-5)15-24(23)31(29(32)35)17-21-8-6-7-19(3)13-21/h6-15,18H,16-17H2,1-5H3,(H,30,33) |
InChI Key |
PZNIZLLRKDFUHU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC(C)C)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2579100.png)
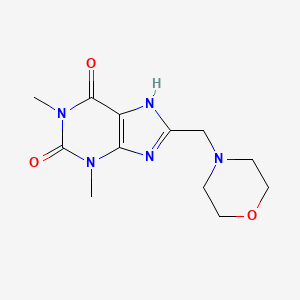

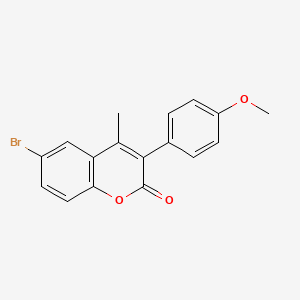

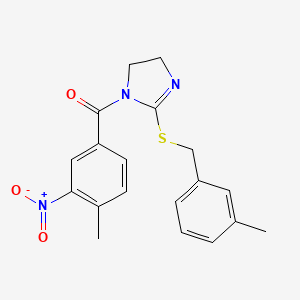
![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine](/img/structure/B2579106.png)
